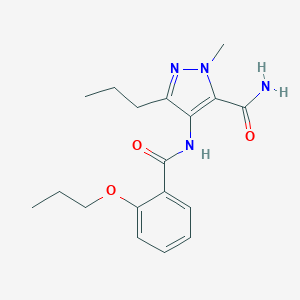

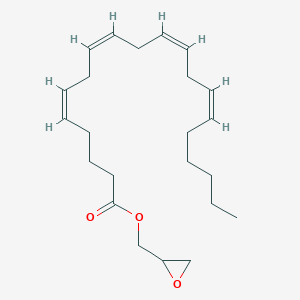

5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester

説明

5Z,8Z,11Z,14Z-Eicosatetraenoic acid, also known as Arachidonic acid, is an essential fatty acid and a precursor for all prostaglandins, thromboxanes, and leukotrienes . It is an ω-6 PUFA . Virtually all cellular arachidonic acid is esterified in membrane phospholipids where its presence is tightly regulated through multiple interconnected pathways .

Molecular Structure Analysis

The molecular formula of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid is C20H32O2 . The InChI code is InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15- .Physical And Chemical Properties Analysis

The molecular weight of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid is 304.5 . It is soluble in ethanol . The exact physical and chemical properties of the oxiranylmethyl ester derivative are not provided in the search results.科学的研究の応用

Neutrophil Activation and Migration

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) activates human neutrophils by a mechanism independent of the receptor for leukotriene B4 (LTB4). It is converted by neutrophils into less potent metabolites, affecting cytosolic calcium levels and neutrophil migration. This suggests its significance in neutrophil-mediated immune responses (Powell et al., 1996).

Eosinophil Chemoattractant and OXE Receptor Antagonism

5-Oxo-ETE is identified as a potent lipid chemoattractant for human eosinophils, with its actions mediated by the selective OXE receptor. This receptor is a target in eosinophilic diseases like allergic rhinitis and asthma. The discovery of potent OXE receptor antagonists offers potential therapeutic applications in these conditions (Patel et al., 2014).

Metabolic Synthesis and Modification

The synthesis of related eicosatetraenoic acids, including their stereochemistry, has been explored in scientific research. This includes methods for preparing compounds like 11,12-leukotriene A4 and 11S,12S-oxido-5Z,7E,9E,14Z-eicosatetraenoic acid, which play roles in the 12-lipoxygenase pathway (Kitamura et al., 1987).

Potential Role in Asthma Therapy

The OXE receptor, activated by 5-oxo-ETE, is suggested as a new therapeutic approach for asthma. This eicosanoid stimulates eosinophil migration, which is a key factor in asthma pathogenesis. Antagonists against the OXE receptor are being evaluated for their potential in asthma treatment (Jones, 2005).

作用機序

Target of Action

Similar compounds like arachidonic acid metabolites are known to interact with various enzymes and receptors in the body .

Mode of Action

For instance, 20-Hydroxy- (5Z,8Z,11Z,14Z)-eicosatetraenoic acid (20-HETE), an arachidonic acid metabolite, is known to activate the Ras/MAP (microtubule-associated protein) pathway .

Biochemical Pathways

For example, 20-HETE is involved in the regulation of sodium, potassium, and chloride transport in the renal tubules .

Pharmacokinetics

The molecular weight of the compound is 3184935 , which may influence its bioavailability and distribution in the body.

Result of Action

Similar compounds like 20-hete have been shown to have significant effects on renal function .

特性

IUPAC Name |

oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYNJBAUKQMZDF-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

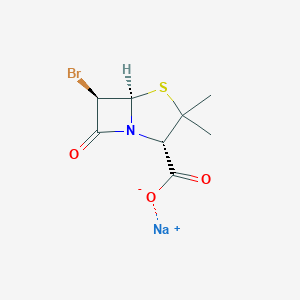

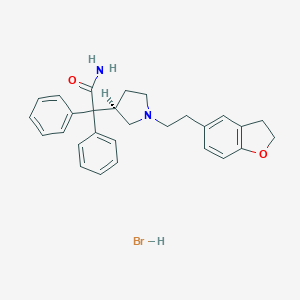

Q1: What makes Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate a promising candidate for inhibiting 2-arachidonoylglycerol (2-AG) hydrolysis?

A1: This compound was designed based on the structure of 2-AG and features both a hydrophobic moiety and a heterocyclic subunit mimicking the glycerol fragment of 2-AG. [] This structural similarity likely contributes to its ability to inhibit monoacylglycerol lipase, the enzyme responsible for 2-AG hydrolysis. In the study, Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate completely inhibited the cytosolic hydrolysis of 2-oleoylglycerol (a 2-AG analogue) with an IC50 of 4.5 μM. [] This suggests its potential as a tool for investigating the role of 2-AG in various physiological processes and exploring its potential as a therapeutic target.

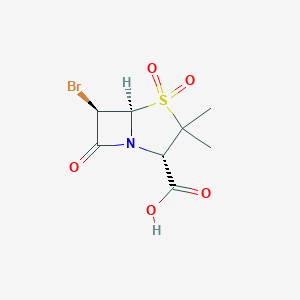

Q2: How does the structure of Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate relate to its activity compared to other compounds in the study?

A2: The study involved testing a series of 32 heterocyclic analogues, allowing for a structure-activity relationship (SAR) analysis. [] While the specific details of the SAR analysis were not provided in the abstract, it mentions that this series represents the first systematic study on inhibiting 2-AG hydrolysis. [] This suggests that variations within the heterocyclic subunit of these analogues likely play a role in their inhibitory potency and selectivity towards monoacylglycerol lipase. Further research exploring the SAR of this compound series could provide valuable insights for designing more potent and selective inhibitors of 2-AG hydrolysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

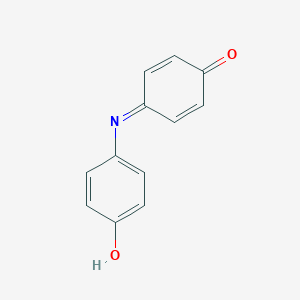

![2-Methyl-4-[[5-[2-(1-methylpyrrolidin-2-yl)ethylsulfamoyl]-2-propoxybenzoyl]amino]-5-propylpyrazole-3-carboxamide](/img/structure/B113428.png)

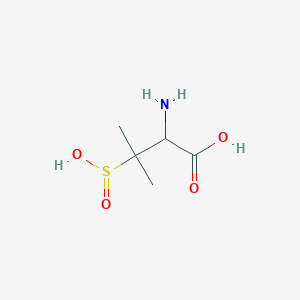

![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)